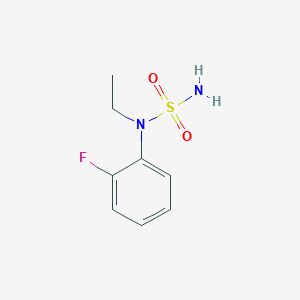
N-ethyl-N-(2-fluorophenyl)aminosulfonamide
Übersicht
Beschreibung
N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a useful research compound. Its molecular formula is C8H11FN2O2S and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- Sulfonamides, including this compound, often inhibit enzymes involved in folic acid biosynthesis, such as dihydropteroate synthase (DHPS). DHPS is essential for bacterial growth and is a validated target for antibacterial agents .
Target of Action
If you need additional information or have any other questions, feel free to ask! 😊
Biologische Aktivität
N-ethyl-N-(2-fluorophenyl)aminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The fluorine substitution on the phenyl ring enhances its pharmacological properties, potentially improving its binding affinity and selectivity for biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Sulfonamides generally exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes including respiration and acid-base balance.
- Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against HIV-1 by inhibiting reverse transcriptase.
- Antimicrobial Properties : Traditional sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| This compound | hCA IX | 211.2 nM |
| This compound | hCA XII | 1.9 nM |
This table summarizes the inhibition constants for this compound against human carbonic anhydrases IX and XII, demonstrating its potent inhibitory effects, particularly against hCA XII.
Case Studies
- Antiviral Activity : A study focused on sulfonamide derivatives showed that compounds similar to this compound exhibited significant inhibitory activity against HIV-1 reverse transcriptase. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance antiviral efficacy while reducing cytotoxicity .
- Antimicrobial Studies : Research has demonstrated that this compound and related compounds possess antimicrobial properties against various bacterial strains. The mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis, leading to bacterial growth inhibition .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding interactions with target enzymes.
- Alkyl Chain Length : Variations in the length of the ethyl chain can affect solubility and permeability across biological membranes.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased binding affinity |
| Variation in Alkyl Chain Length | Altered solubility |
| Different Sulfonamide Groups | Changed enzyme selectivity |
Eigenschaften
IUPAC Name |
1-[ethyl(sulfamoyl)amino]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-2-11(14(10,12)13)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGNFGRAODHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















